Adipate-adipic acid

Beschreibung

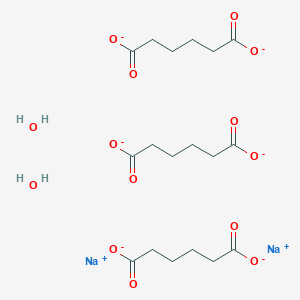

Adipic acid (C₆H₁₀O₄), a six-carbon dicarboxylic acid, is a pivotal industrial chemical synthesized via catalytic oxidation of cyclohexane or bio-based routes such as microbial fermentation . Its conjugate base, adipate, forms salts (e.g., sodium adipate) and esters (e.g., ethyl adipate) widely used in polymer production, food additives, and pharmaceuticals. Adipic acid’s crystal structure, determined via neutron diffraction, reveals a monoclinic system (space group C2/m) with hydrogen-bonded networks stabilizing its lattice . Regulatory bodies like the FDA classify adipic acid as Generally Recognized as Safe (GRAS) for use in food (up to 0.05% in baked goods) and pharmaceuticals, emphasizing its low toxicity profile .

Eigenschaften

CAS-Nummer |

134886-82-1 |

|---|---|

Molekularformel |

C18H28Na2O14-4 |

Molekulargewicht |

514.4 g/mol |

IUPAC-Name |

disodium;hexanedioate;dihydrate |

InChI |

InChI=1S/3C6H10O4.2Na.2H2O/c3*7-5(8)3-1-2-4-6(9)10;;;;/h3*1-4H2,(H,7,8)(H,9,10);;;2*1H2/q;;;2*+1;;/p-6 |

InChI-Schlüssel |

JLNFSSWNUUGYSP-UHFFFAOYSA-H |

SMILES |

C(CCC(=O)[O-])CC(=O)[O-].C(CCC(=O)[O-])CC(=O)[O-].C(CCC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+] |

Kanonische SMILES |

C(CCC(=O)[O-])CC(=O)[O-].C(CCC(=O)[O-])CC(=O)[O-].C(CCC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+] |

Synonyme |

adipate-adipic acid sodium hydrogen adipate-adipic acid |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Titanium-Catalyzed Esterification

Titanium tetrabutoxide enhances bis-2-ethylhexyl adipate synthesis:

-

Conditions : 150°C, 2-ethylhexanol excess, Dean-Stark trap (water removal)

-

Acid number reduction : From 15–20 (90% conversion) to 2–8 (99% conversion) .

Reverse Adipate-Degradation Pathway (RADP)

Engineered E. coli strains achieve 57.6 g/L adipic acid via:

-

Succinyl-CoA conversion to 3-oxoadipyl-CoA

-

Rate-limiting step: 5-Carboxy-2-pentenoyl-CoA reductase (Tfu_1647) overexpression (49.5% yield improvement) .

Oxidative Decarboxylation

In aqueous flue gas desulfurization systems:

Metabolic Degradation

In rats, 70% of ingested adipic acid is oxidized to CO within 24 hours. Metabolites include β-ketoadipic acid and glutamic acid .

Catalytic Carbonylation

Palladium-catalyzed carbonylation of 1,3-butadiene enables direct adipate ester synthesis:

-

Ligand-dependent efficiency : HeMaRaphos ligand achieves 99% selectivity at 60°C .

-

Two-stage mechanism : Butadiene → pentenoate → adipate (24–120 hr reaction time) .

Comparative Data Tables

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Solubility: Adipic acid exhibits lower solubility in dimethyl adipate-methanol mixtures compared to glutaric and succinic acids due to its longer hydrophobic chain .

- Acidity : pKa values decrease with chain length, reflecting weaker acid strength in longer-chain dicarboxylates .

- Applications : Succinic acid is a key Krebs cycle intermediate, while adipic acid is predominantly industrial (nylon-6,6 precursor) .

Ester Derivatives: Adipates vs. Other Diesters

Adipate esters (e.g., diethyl adipate, dibutyl adipate) are alternatives to phthalates in plasticizers. Key comparisons:

| Parameter | Diethyl Adipate | Dibutyl Phthalate |

|---|---|---|

| Synthesis Catalyst | H₂SO₄ (traditional) | Metal oxides |

| Boiling Point (°C) | 251 | 340 |

| Plasticizing Efficiency | Moderate | High |

| Toxicity | Low (non-endocrine disruptor) | High (endocrine disruptor) |

Adipate esters are favored in food-grade polymers due to lower toxicity, though they offer reduced thermal stability compared to phthalates .

Complexation Behavior with Metal Ions

Adipate forms stable complexes with Na⁺, Cu²⁺, and NH₄⁺, critical in crystallization and pharmaceutical formulations:

- Sodium Adipate: Monoclinic crystals with O–H···O hydrogen bonds; used as a buffering agent .

- Copper Adipate : Exhibits catalytic activity in oxidation reactions, unlike oxalate or malonate complexes, which are less thermally stable .

Metabolic and Regulatory Profiles

- Succinic Acid : Naturally occurs in the Krebs cycle; used in biorenewable plastics.

- Adipic Acid: Not metabolized in humans; detected as a biomarker in rare disorders like 2-aminoadipic aciduria .

- Regulatory Limits : Free adipic acid in food additives is restricted to <0.025% to prevent acidity imbalance, stricter than citrate or tartrate thresholds .

Modified Starches: Acetylated Distarch Adipate

Compared to phosphate-modified starches, acetylated distarch adipate offers superior freeze-thaw stability in frozen foods but requires stringent purity controls (≤0.135% adipate groups) to avoid off-flavors .

Research Advancements

Recent studies highlight sustainable adipic acid production via catalytic hydrogenation of glucarates, achieving 85% yield under mild conditions—a greener alternative to petrochemical routes . Additionally, solubility modeling (Apelblat equation) for adipic acid in mixed solvents aids in optimizing industrial crystallization .

Q & A

Q. How to design experiments to assess this compound degradation in aqueous systems?

- Methodological Answer: Use a factorial design varying pH (3–9), temperature (20–60°C), and oxidant concentrations (e.g., H₂O₂). Monitor degradation kinetics via UV-Vis spectroscopy or ion chromatography. Include abiotic controls and replicate trials to distinguish biotic vs. abiotic pathways .

- Data Analysis: Apply pseudo-first-order kinetics for rate constant calculations. Use ANOVA to identify significant factors (α = 0.05) .

Q. What are common sources of data contradiction in this compound toxicity studies?

- Methodological Answer: Contradictions often arise from differing model organisms (e.g., Daphnia magna vs. zebrafish) or exposure durations. Mitigate by standardizing test protocols (e.g., OECD guidelines) and reporting lipid-normalized concentrations for lipophilic metabolites .

- Resolution Strategy: Conduct meta-analyses using PRISMA frameworks to evaluate heterogeneity across studies .

Advanced Research Questions

Q. How to resolve conflicting results in this compound’s role in polymer degradation pathways?

- Methodological Answer: Combine advanced techniques:

- Spectroscopy: Use FTIR or NMR to track ester bond cleavage.

- Thermogravimetric Analysis (TGA): Assess thermal stability under controlled atmospheres.

- Computational Modeling: Apply density functional theory (DFT) to predict degradation intermediates.

Cross-validate findings with isotopic labeling (e.g., ¹³C-adipate) .

Q. What ethical considerations apply when studying this compound’s effects in human trials?

- Methodological Answer:

- Informed Consent: Disclose potential risks (e.g., metabolic acidosis at high doses).

- IRB Approval: Submit detailed protocols for dose ranges and biomarkers (e.g., urinary adipic acid).

- Data Confidentiality: Anonymize participant IDs in datasets .

Q. How to optimize this compound synthesis for novel co-polymers while minimizing byproducts?

- Methodological Answer:

- Design of Experiments (DOE): Use response surface methodology (RSM) to optimize molar ratios, catalysts (e.g., Ti(OBu)₄), and reaction times.

- Byproduct Analysis: Employ GC-MS or MALDI-TOF to identify oligomers.

- Sustainability Metrics: Calculate atom economy and E-factors to align with green chemistry principles .

Q. What statistical models are appropriate for clustered data in this compound exposure studies?

- Methodological Answer: Use mixed-effects models to account for nested data (e.g., multiple measurements per subject). Specify random intercepts for biological replicates and fixed effects for dose-response variables. Validate assumptions via Q-Q plots and residual analysis .

Methodological Frameworks for Contradiction Analysis

Q. How to systematically evaluate discrepancies in this compound’s environmental half-life?

- Methodological Answer:

- Literature Review: Extract t₁/₂ values from peer-reviewed studies (1990–2025).

- Sensitivity Analysis: Identify covariates (e.g., soil organic matter, microbial activity).

- Machine Learning: Train random forest models to rank variable importance .

Interdisciplinary Approaches

Q. How to integrate this compound research with omics technologies?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.